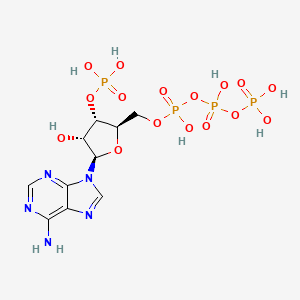
Adenosine triphosphate monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine triphosphate monophosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H17N5O16P4 and its molecular weight is 587.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Energy Metabolism
AMP plays a pivotal role in cellular energy metabolism. It is produced from the hydrolysis of adenosine triphosphate (ATP) and acts as an important signaling molecule that regulates metabolic pathways. The AMP/ATP ratio serves as a key indicator of cellular energy status, influencing various metabolic processes.
AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial energy sensor in cells that is activated when AMP levels rise. This activation leads to the regulation of glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, making AMP essential in metabolic diseases like obesity and diabetes .
Bronchoconstriction and Respiratory Health
Research indicates that inhaled AMP can induce bronchoconstriction and affect airway function. A study comparing the effects of inhaled ATP and AMP on asthmatic patients found that ATP was a more potent bronchoconstrictor than AMP, suggesting potential therapeutic applications for managing asthma symptoms .
Erectile Dysfunction
AMP has been studied for its effects on smooth muscle relaxation in the corpus cavernosum of rabbits. The combination of AMP with nitric oxide donors showed enhanced relaxation rates, indicating its potential use in treating erectile dysfunction .
Neurotransmitter Release
AMP influences neurotransmitter dynamics, particularly acetylcholine levels in the brain. Studies suggest that dietary sources of uridine, which can enhance AMP levels, may improve cognitive function and memory by increasing phosphatidylcholine synthesis .
Seizure Suppression
Research has demonstrated that ATP can be metabolized to AMP, which may have inhibitory effects on epileptiform activity in neuronal tissues. This suggests that AMP could be explored as a therapeutic agent for epilepsy .
Cardiovascular Health
The ratio of AMP to ATP is critical in cardiac health. Increased levels of AMP relative to ATP have been associated with heart diseases such as left ventricular hypertrophy (LVH), where AMPK activation can lead to improved cardiac function .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Bronchoconstriction | ATP induced greater bronchoconstriction compared to AMP in asthmatics | Potential use of ATP as a bronchoprovocator in clinical settings |
| Erectile Dysfunction | Combined use of AMP and nitric oxide donors significantly enhanced relaxation rates | Suggests a new therapeutic approach for erectile dysfunction |
| Cognitive Function | UMP supplementation increased PtdCho levels in rodent brains | May lead to interventions for cognitive decline related to aging |
Propriétés
Numéro CAS |
23339-44-8 |
|---|---|
Formule moléculaire |
C10H17N5O16P4 |
Poids moléculaire |
587.16 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(29-32(17,18)19)4(28-10)1-27-34(23,24)31-35(25,26)30-33(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H,25,26)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
NHWDZBAVCMQBAP-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Synonymes |
adenosine triphosphate monophosphate pppAp |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















